Cas no 2171740-41-1 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid)

2-{2-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl and tert-butyl side chains confer steric and conformational constraints, making it valuable for introducing structural rigidity into peptide backbones. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The compound’s high purity and defined stereochemistry enhance its utility in producing peptides with precise modifications for biochemical and pharmaceutical research. Its tailored structure supports the study of peptide-protein interactions, conformational stability, and bioactive peptide design.
2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid structure
2171740-41-1 structure
Product Name:2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid
CAS No:2171740-41-1
MF:C28H34N2O5
MW:478.579967975616
CID:5777395
PubChem ID:165517717
Update Time:2025-06-13

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2171740-41-1
    • EN300-1524757
    • 2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4,4-dimethylpentanoic acid
    • 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid
    • Inchi: 1S/C28H34N2O5/c1-27(2,3)15-23(25(32)33)29-24(31)16-28(13-8-14-28)30-26(34)35-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22-23H,8,13-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: MFYFDQYJASYALQ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NC(C(=O)O)CC(C)(C)C)=O)CCC1)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 765
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 105Ų

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid Pricemore >>

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Additional information on 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid

Recent Advances in the Study of 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid (CAS: 2171740-41-1)

The compound 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid (CAS: 2171740-41-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and fluorenylmethoxycarbonyl (Fmoc) functional groups, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc-protected amino acid derivative facilitates the efficient assembly of peptide chains, particularly those requiring cyclobutyl rings for conformational stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound enhances the yield and purity of cyclic peptides, which are increasingly being explored for their therapeutic potential in treating diseases such as cancer and metabolic disorders.

In addition to its synthetic utility, recent investigations have highlighted the compound's potential as a protease inhibitor. Molecular docking studies suggest that the cyclobutylacetamido moiety can interact with the active sites of specific proteases, making it a promising candidate for the development of antiviral and anti-inflammatory drugs. Preliminary in vitro assays have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), as reported in a 2024 preprint on bioRxiv.

Furthermore, the pharmacokinetic properties of 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid have been evaluated in recent preclinical studies. Its stability in physiological conditions and moderate bioavailability suggest that it could serve as a viable scaffold for further optimization. Researchers are currently exploring modifications to its structure to improve its metabolic stability and target specificity.

In conclusion, the compound 2171740-41-1 represents a versatile and valuable tool in chemical biology and drug discovery. Its applications span from peptide synthesis to potential therapeutic uses, underscoring its importance in ongoing research. Future studies are expected to delve deeper into its mechanistic insights and translational potential, paving the way for innovative treatments in the biomedical field.

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